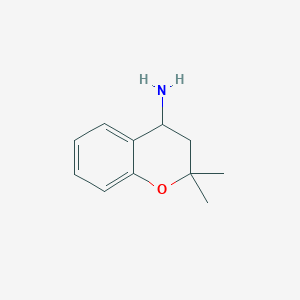

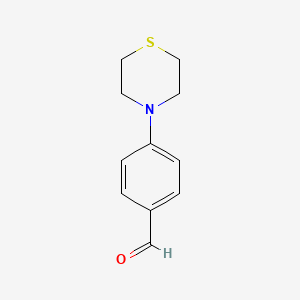

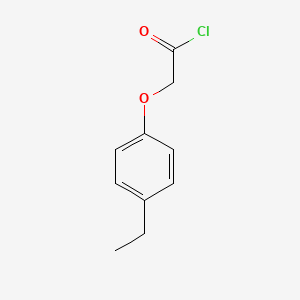

(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

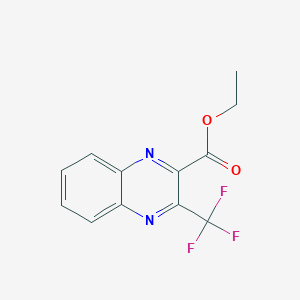

“(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride” is a chemical compound with the CAS Number: 117770-01-1 . It has a molecular weight of 169.61 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is (2S,3S,4R)-2-(hydroxymethyl)-3,4-pyrrolidinediol hydrochloride . The InChI code for this compound is 1S/C5H11NO3.ClH/c7-2-3-5(9)4(8)1-6-3;/h3-9H,1-2H2;1H/t3-,4+,5-;/m0./s1 .Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 169.61 .Applications De Recherche Scientifique

Glycosidase Inhibition

A study by Popowycz et al. (2004) synthesized derivatives of 2-(aminomethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol, assessing their inhibitory activities toward various glycosidases. The research found that certain derivatives, particularly (2R,3R,4S,5R)-2-[(benzylamino)methyl]-5-(hydroxymethyl)pyrrolidine-3,4-diol, were effective inhibitors of α-mannosidase from jack bean and almond (Popowycz, F. et al., 2004).

Anticancer Activity

Steimer et al. (2014) reported the synthesis of novel pyrrolidine 3,4-diol derivatives, including (2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol, and their evaluation as α-mannosidase inhibitors. They found moderate activity against α-mannosidase from Jack beans and significant antiproliferative effects in pancreatic cancer cell lines (Steimer, F. et al., 2014).

Synthesis and Derivatization

Goli et al. (1994) focused on the synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from N-protected (2S)-3,4-dehydroproline methyl esters. The study provided detailed methodology for producing this compound in high yield and purity, which is essential for its application in various research areas (Goli, D. M. et al., 1994).

Chemo-enzymatic Synthesis and Inhibitory Properties

Concia et al. (2013) explored a chemo-enzymatic strategy for preparing 2-aminomethyl derivatives of (2R,3R,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol. Their research led to novel derivatives with significant variations in inhibitory profiles compared to the parent compound, and some were active against Mycobacterium tuberculosis (Concia, A. L. et al., 2013).

Tumor Cell Growth Inhibition

Fiaux et al. (2005) prepared new substituted pyrrolidine-3,4-diol derivatives, assessing their inhibitory effects on commercial glycosidases and human tumor cells. They found that certain derivatives were effective in inhibiting the growth of glioblastoma and melanoma cells while displaying selectivity for tumor cells over normal cells (Fiaux, H. et al., 2005).

Safety And Hazards

Propriétés

IUPAC Name |

(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c7-2-3-5(9)4(8)1-6-3;/h3-9H,1-2H2;1H/t3-,4+,5-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGVJCJRMKIVLJ-YMDUGQBDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(N1)CO)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H](N1)CO)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,7-Diazaspiro[2.5]octane](/img/structure/B1315945.png)